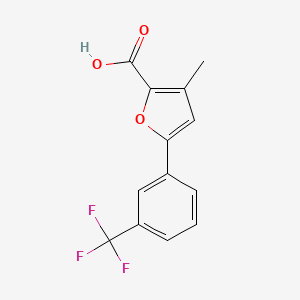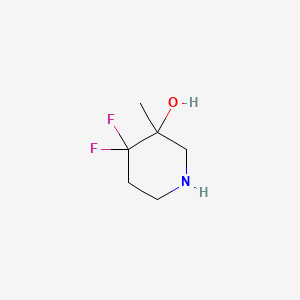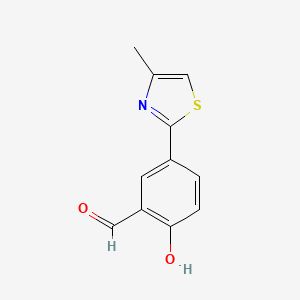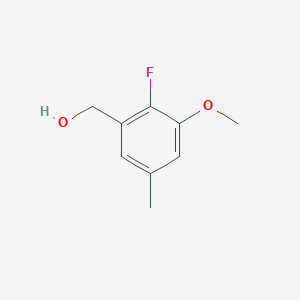
(2-Fluoro-3-methoxy-5-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-methoxy-5-methylphenyl)methanol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenol, where the phenyl ring is substituted with a fluorine atom, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methoxy-5-methylphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Reduction: The final step involves the reduction of the intermediate compound to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-methoxy-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
Major Products Formed
Oxidation: Formation of (2-Fluoro-3-methoxy-5-methylphenyl)aldehyde or (2-Fluoro-3-methoxy-5-methylbenzoic acid).
Reduction: Formation of (2-Fluoro-3-methoxy-5-methylphenyl)methane.
Substitution: Formation of (2-Amino-3-methoxy-5-methylphenyl)methanol or (2-Thio-3-methoxy-5-methylphenyl)methanol.
Esterification: Formation of (2-Fluoro-3-methoxy-5-methylphenyl)methyl esters.
Scientific Research Applications
(2-Fluoro-3-methoxy-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and methyl groups can influence its pharmacokinetic properties. The compound may act by modulating signaling pathways or inhibiting specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl)methanol
- (2-Fluoro-3-methoxy-5-(methoxymethyl)phenyl)methanol
- (2-Fluoro-3-methoxy-5-methylphenyl) (methyl)sulfane
Uniqueness
(2-Fluoro-3-methoxy-5-methylphenyl)methanol is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and binding affinity, while the methoxy and methyl groups can modulate its solubility and interaction with biological targets.
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
(2-fluoro-3-methoxy-5-methylphenyl)methanol |
InChI |
InChI=1S/C9H11FO2/c1-6-3-7(5-11)9(10)8(4-6)12-2/h3-4,11H,5H2,1-2H3 |
InChI Key |
RRHYOCPKVHRRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide](/img/structure/B14769271.png)
![N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide](/img/structure/B14769279.png)
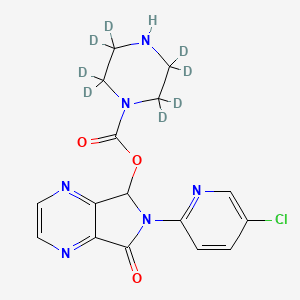
![Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14769290.png)
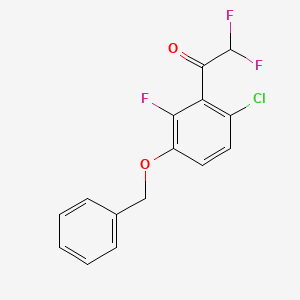

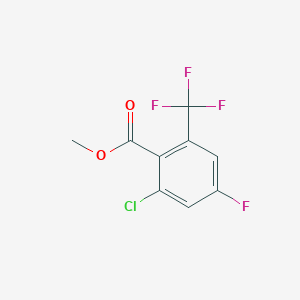
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14769315.png)
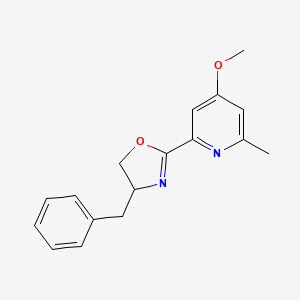
![2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14769320.png)
